5-Nitroquinolin-2(1h)-one
Overview
Description
5-Nitroquinolin-2(1h)-one is a chemical compound with potential interest in various fields, including coordination chemistry and medicinal chemistry. The compound's unique structural features, including the nitro group and the quinolinone backbone, make it a candidate for synthesis and structural analysis, chemical reactions, and exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of 5-Nitroquinolin-2(1h)-one derivatives has been explored through various methods, including the use of mixed-ligand complexes and direct synthesis from nitrophenyl precursors. Notably, studies have shown that the presence of the nitro group significantly influences the synthetic pathways and the resulting molecular structures (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of 5-Nitroquinolin-2(1h)-one and its derivatives has been characterized through various structural analyses. X-ray diffraction studies have highlighted the impact of the nitro group on the molecular geometry and the formation of hydrogen bonds in crystal structures (Gotoh & Ishida, 2019).
Chemical Reactions and Properties
5-Nitroquinolin-2(1h)-one participates in a range of chemical reactions, leveraging its nitro group and quinoline core. These reactions include redox transformations, cycloadditions, and interactions with phosphines. Such chemical versatility underscores its potential in synthetic chemistry and the development of new compounds with varied biological activities (Pedron et al., 2018).
Physical Properties Analysis
The physical properties of 5-Nitroquinolin-2(1h)-one, such as solubility, melting point, and stability, are crucial for its application in chemical syntheses and potential pharmaceutical uses. These properties are influenced by the nitro group and the overall molecular structure, affecting its behavior in different environments and reactions.
Chemical Properties Analysis
The chemical properties of 5-Nitroquinolin-2(1h)-one, including reactivity, acidity, and potential for forming coordination complexes, are significant for its application in material science and medicinal chemistry. The nitro group plays a pivotal role in determining these properties, influencing the compound's behavior in various chemical contexts (Altowyan et al., 2022).
Scientific Research Applications
Vicarious Nucleophilic Substitution Studies : It is used to study vicarious nucleophilic substitution in nitroquinolines, especially in positions 6, 5, and 7 (Mąkosza, Kinowski, Danikiewicz, & Mudryk, 1986).
Synthesis of Benzazepine Derivatives : The compound plays a role in synthesizing 1H-, 3H-, and 5H-2-benzazepine derivatives (Danikiewicz & Mąkosza, 1991).
Potential in Pro-Drugs for Cancer Treatment : It has potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, showing promise in cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).
Bioreductive Activation in Prodrug Systems : 5-Nitroquinolin-2(1h)-one is considered a potential prodrug system for bioreductive activation (Couch, Burke, Knox, & Moody, 2008).
Hypoxia-Selective Cytotoxicity in Tumor Cells : It shows hypoxia-selective cytotoxicity and can be used in combination with radiation to kill tumor cells at intermediate oxygen tensions (Siim, Atwell, & Wilson, 1994).
Antimicrobial, Anti-Inflammatory, and Anticancer Agent : 8-Hydroxy-5-nitroquinoline is recognized as an antimicrobial, anti-inflammatory, and anticancer agent (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).
Use as a Fluorogenic Probe in Tumor Models : 6-nitroquinoline can be used as a fluorescent substrate to detect and profile one-electron reductases in cell culture or biopsy samples and as a fluorogenic probe for detecting hypoxia in tumor models (Rajapakse, Linder, Morrison, Sarkar, Leigh, Barnes, Daniels, & Gates, 2013).
Treatment of Urinary Tract Infections : Nitroxoline, a derivative, is used in treating urinary tract infections, particularly those due to gram-negative bacilli like E. coli, and shows activity against fungi and other pathogens (Bergogne-Bérézin, Berthelot, & Muller-Serieys, 1987).
Potential in Nonlinear Optical (NLO) Materials : Some derivatives exhibit nonlinear optical (NLO) behavior, suggesting their consideration for further development of NLO materials (Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZABPOFVNBWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288050 | |
Record name | 5-nitroquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinolin-2(1h)-one | |
CAS RN |
6938-27-8 | |
Record name | 2(1H)-Quinolinone, 5-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitroquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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